7,4'-Di-O-methylapigenin

Descripción general

Descripción

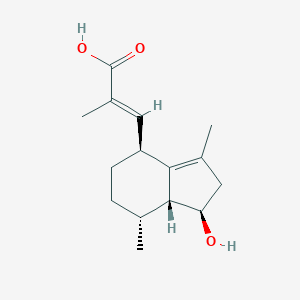

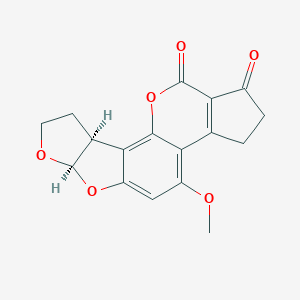

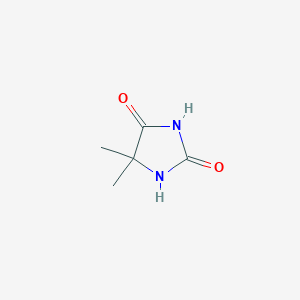

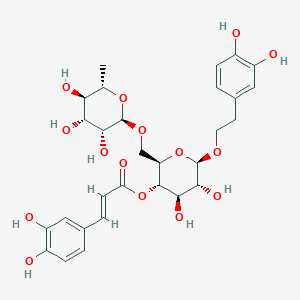

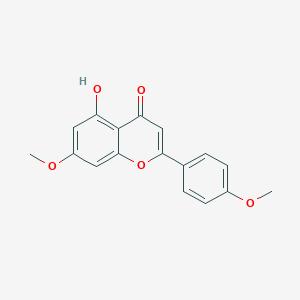

- La apigenina 7,4’-dimetíl éter es una dimetoxi flavona y un derivado de la apigenina.

- Su fórmula química es C₁₇H₁₄O₅ .

- El compuesto presenta dos grupos metoxi (OCH₃) en las posiciones 7 y 4’ en la estructura de la apigenina.

- La apigenina dimetíl éter se encuentra en diversas fuentes vegetales y presenta interesantes propiedades biológicas.

Métodos De Preparación

- Las rutas sintéticas para la apigenina dimetíl éter implican la metilación de la apigenina.

- Un método común es la O-metilación de la apigenina utilizando reactivos apropiados (por ejemplo, diazometano o sulfato de dimetilo).

- Los métodos de producción industrial pueden variar, pero el enfoque sintético permanece consistente.

Análisis De Reacciones Químicas

- La apigenina dimetíl éter puede sufrir diversas reacciones:

Oxidación: Puede oxidarse para formar quinonas u otros derivados.

Reducción: La reducción del grupo carbonilo puede producir el alcohol correspondiente.

Sustitución: Las reacciones de sustitución en los grupos hidroxilo fenólicos son posibles.

- Los reactivos comunes incluyen hidruros metálicos (por ejemplo, borohidruro de sodio) y ácidos de Lewis (por ejemplo, AlCl₃).

- Los productos principales dependen de las condiciones de reacción y los sustituyentes.

Aplicaciones en investigación científica

Química: La apigenina dimetíl éter sirve como un compuesto modelo para estudiar la química de los flavonoides.

Biología: Presenta propiedades antioxidantes y puede afectar los procesos celulares.

Medicina: La investigación explora su potencial como agente antidiabético e hipolipemiante.

Industria: Las aplicaciones incluyen la síntesis de productos naturales y el desarrollo de fármacos.

Aplicaciones Científicas De Investigación

Chemistry: Apigenin dimethylether serves as a model compound for studying flavonoid chemistry.

Biology: It exhibits antioxidant properties and may impact cellular processes.

Medicine: Research explores its potential as an antidiabetic and antihyperlipidemic agent.

Industry: Applications include natural product synthesis and drug development.

Mecanismo De Acción

- Los efectos de la apigenina dimetíl éter involucran interacciones con objetivos celulares.

- Modula el estrés oxidativo , la inflamación y las vías de señalización celular .

- Los objetivos moleculares específicos incluyen enzimas y receptores.

Comparación Con Compuestos Similares

- La apigenina dimetíl éter es única debido a su patrón de metilación específico.

- Los compuestos similares incluyen apigenina , genkwanina y isorhoifolina .

Propiedades

IUPAC Name |

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZERJKGWTQYMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199276 | |

| Record name | Apigenin dimethylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5128-44-9 | |

| Record name | 5-Hydroxy-7,4′-dimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5128-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apigenin dimethylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005128449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apigenin 7,4'-dimethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Apigenin dimethylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,4'-DI-O-METHYLAPIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVC8MF8MWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Apigenin 7,4'-dimethyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0132454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper discusses the identification of various C-glycosylflavones in sugarcane. Can this LC-MS/MS technique be applied to identify the presence of sugar moieties in a dimethoxylapigenin derivative, specifically 7,4′-di-O-methylapigenin-8-C-arabinosyl-rhamnoside?

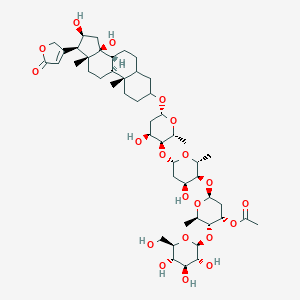

A1: Yes, the LC-MS/MS techniques described in the paper are highly applicable for identifying sugar moieties in a compound like 7,4′-di-O-methylapigenin-8-C-arabinosyl-rhamnoside. The research demonstrates that collision-induced dissociation (CID) MS/MS generates specific fragment ions indicative of different sugar molecules linked to C-glycosylflavones. [] Therefore, this method could be used to confirm the presence of arabinose and rhamnose attached to the dimethoxylapigenin backbone. The researchers successfully identified seven previously unreported flavones in sugarcane, including 7,4′ di-O-methylapigenin-8-C-arabinosyl-rhamnoside, highlighting the method's effectiveness in characterizing similar compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.